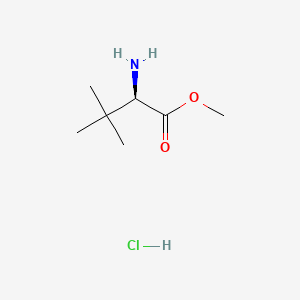

(R)-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

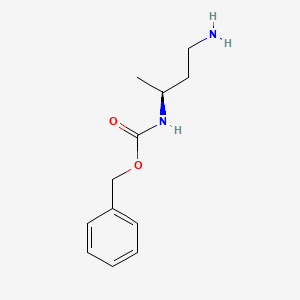

“®-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride” is also known as “tert-Butyl ®-2-amino-3,3-dimethylbutanoate hydrochloride”. It has a linear formula of C10H22O2N1Cl1 . This compound is typically sold in solid form .

Physical and Chemical Properties Analysis

“®-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride” is a solid at room temperature . It has a molecular weight of 223.74 . The compound is stored at 4 degrees Celsius .Scientific Research Applications

Hydroaminomethylation of Oleochemicals

"(R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride" plays a role in the hydroaminomethylation (HAM) process, particularly in the context of oleochemicals. HAM of vegetable oils, facilitated by rhodium-catalyzed reactions, produces bio-based HAM-products. These products find potential applications as monomers in polymer chemistry and as bio-based surface-active agents. The review by Vanbésien et al. (2018) underscores the simplicity and effectiveness of HAM in synthesizing valuable functionalized bio-based compounds, showcasing the industrial potential of these processes Vanbésien, T., Nôtre, J. L., Monflier, E., & Hapiot, F. (2018). Hydroaminomethylation of oleochemicals: A comprehensive overview. European Journal of Lipid Science and Technology, 120(1700190).

Hydrophilic Interaction Chromatography

The compound is also relevant in the context of analytical methodologies, such as hydrophilic interaction chromatography (HILIC). HILIC is an alternative to reverse-phase liquid chromatography for separating polar, weakly acidic or basic samples. Jandera (2011) highlights HILIC's value in separating peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds. This technique is compatible with mass spectrometry, enhancing ionization and detection of polar or ionic compounds, indicating its utility in analytical chemistry and biochemistry Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25.

Pretreatment in Photodynamic Therapy

Moreover, this compound's relevance extends into the field of photodynamic therapy (PDT), where pretreatment strategies aim to enhance protoporphyrin IX accumulation. Gerritsen et al. (2008) focus on improving the clinical outcome of ALA/MAL PDT through various pretreatment methods, including the use of penetration enhancers and temperature elevation during ALA application. This research highlights the compound's potential indirect application in optimizing therapeutic strategies for skin conditions Gerritsen, M., Smits, T., Kleinpenning, M. M., van de Kerkhof, P. C., & van Erp, P. V. (2008). Pretreatment to enhance protoporphyrin IX accumulation in photodynamic therapy. Dermatology, 218, 193-202.

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335 . This means it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name |

methyl (2R)-2-amino-3,3-dimethylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTQWUHFSXVRPY-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[4.2.1]nonan-3-one,5-methyl-,exo-(9CI)](/img/structure/B574308.png)